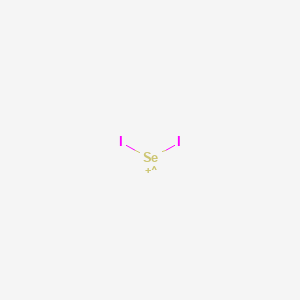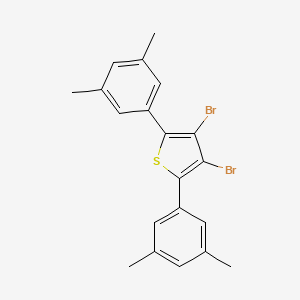
3-Heptyl-3,6-dihydro-1,2-dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C₁₁H₂₀O₂ It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-3,6-dihydro-1,2-dioxine typically involves the reaction of undeca-1,3-diene with appropriate oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the dioxine ring. The detailed synthetic route can be found in the literature, such as the work by Greatrex and Taylor .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Heptyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alkanes or alkenes.
科学研究应用
3-Heptyl-3,6-dihydro-1,2-dioxine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Heptyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
相似化合物的比较
Similar Compounds
- 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
- 3-(Cyclohexylmethyl)-3,6-dihydro-1,2-dioxine
- 3-Phenyl-3,6-dihydro-1,2-dioxine
- 3,6-Diphenyl-3,6-dihydro-1,2-dioxine
Uniqueness
3-Heptyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
844886-75-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
3-heptyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11-9-7-10-12-13-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI 键 |
PHCMLVHAXWXEKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C=CCOO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)


![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
